![molecular formula C17H15N7OS B2853503 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226433-96-0](/img/structure/B2853503.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c25-15(20-9-14-22-12-4-1-2-5-13(12)23-14)8-11-10-26-17(21-11)24-16-18-6-3-7-19-16/h1-7,10H,8-9H2,(H,20,25)(H,22,23)(H,18,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTZFZPWKFLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, in anticancer therapy. In vitro assays have demonstrated that compounds containing benzimidazole moieties exhibit cytotoxic effects against various cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer) .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
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This compound | HCT116 | 15.6 | |
Another Benzimidazole Derivative | MCF7 | 10.3 |
Anti-inflammatory Properties
Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, making them potential candidates for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Related Compounds
Compound Name | Mechanism of Action | Reference |
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N-substituted Benzimidazole | Inhibition of TNF-alpha production | |
Pyrimidine-containing Benzimidazole | IL-1β suppression |
Antimicrobial Effects
The antimicrobial properties of benzimidazole derivatives are notable, with studies showing efficacy against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of both benzimidazole and pyrimidine moieties into a single framework. The structural characteristics of this compound contribute significantly to its biological activity.
Table 3: Synthesis Pathway Overview
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Benzimidazole derivative + Pyrimidine derivative |
2 | Acetylation | Acetic anhydride |
3 | Purification | Recrystallization |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-substituted benzimidazoles, including the compound of interest, against various cancer cell lines. Results showed a significant reduction in cell viability at lower concentrations compared to standard chemotherapeutics, suggesting a unique mechanism of action that warrants further investigation .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, researchers administered the compound to animal models with induced inflammation. The results indicated a marked decrease in edema and inflammatory markers, supporting its potential as a therapeutic agent for inflammatory diseases .
Chemical Reactions Analysis
Step 1: Formation of the Benzimidazole Core
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. For example:
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Reaction of N-(4-hydroxyphenyl)acetamide with ethyl bromoacetate yields ethyl 2-(4-acetamidophenoxy)acetate, which undergoes hydrazinolysis to form acetohydrazide intermediates .
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Cyclization of thiosemicarbazides in basic media generates 1,2,4-triazole-3-thiones, a strategy adaptable for benzimidazole formation .
Step 2: Functionalization of the Benzimidazole Methyl Group
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Methylation : The benzimidazole’s 2-position is alkylated using bromoacetamide derivatives. For instance, 1H-benzo[d]imidazole-2-ylmethanol can be converted to the corresponding methylamine via nucleophilic substitution .
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Acetamide Linkage : Coupling with activated esters (e.g., chloroacetyl chloride) forms the acetamide bridge. In , 4-(2-chloroacetamido)benzoic acid was synthesized using chloroacetyl chloride and p-aminobenzoic acid.
Reaction Optimization and Conditions
Key Mechanistic Insights
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Cyclization : Base-mediated cyclization of thiosemicarbazides (e.g., 18a–d → 19a–d ) proceeds via intramolecular nucleophilic attack, forming the triazolethione ring .
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Amide Bond Stability : The acetamide linker’s stability under acidic/basic conditions is critical; optimal pH (6–8) prevents hydrolysis during synthesis .
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Regioselectivity : Thiazole functionalization at C-2 and C-4 is controlled by electronic effects, with C-4 being more reactive toward electrophiles .
Challenges and Solutions
Preparation Methods
Preparation of 2-(Aminomethyl)-1H-benzo[d]imidazole
A two-step procedure is employed:
- Formation of 1H-benzo[d]imidazole-2-carbaldehyde : Reaction of o-phenylenediamine with glycolic acid in HCl yields the aldehyde intermediate.
- Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing 2-(aminomethyl)-1H-benzo[d]imidazole. This step requires strict pH control (pH 4–5) to avoid over-reduction.
Key Parameters :
- Solvent: Methanol or ethanol.
- Temperature: Room temperature for reductive amination.
- Yield: 68–72% after purification via silica gel chromatography (hexanes:EtOAc, 3:2).
Synthesis of the Thiazole-Pyrimidine Subunit
The thiazole ring is constructed using the Hantzsch thiazole synthesis, while the pyrimidinylamino group is introduced via nucleophilic aromatic substitution.
Hantzsch Thiazole Formation
A mixture of thiourea and ethyl 2-bromoacetate in ethanol under reflux forms 2-aminothiazole-4-carboxylate. Subsequent hydrolysis with NaOH yields 2-aminothiazole-4-acetic acid.
Pyrimidinylamino Functionalization
2-Chloropyrimidine is reacted with the thiazole-4-acetic acid derivative in the presence of K₂CO₃ in DMF at 80°C. This SNAr reaction proceeds with >90% conversion when using a 1.2:1 molar ratio of pyrimidine to thiazole.
Optimization Data :
Parameter | Optimal Condition | Yield (%) |
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Solvent | DMF | 92 |
Temperature (°C) | 80 | 89 |
Base | K₂CO₃ | 91 |
Amide Coupling of Subunits
The final step involves coupling 2-(aminomethyl)-1H-benzo[d]imidazole with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid using standard amide bond-forming reagents.
Activation of Carboxylic Acid
The acetic acid derivative is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Coupling Reaction
The acyl chloride is reacted with 2-(aminomethyl)-1H-benzo[d]imidazole in THF with triethylamine as a base. The reaction is complete within 4 hours at 0–5°C, yielding the target compound.
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.12 (m, 4H, benzimidazole-H), 4.32 (s, 2H, CH₂), 3.98 (s, 2H, COCH₂).
- MS (ESI+) : m/z 410.1 [M+H]⁺.
Alternative Synthetic Routes and Challenges
Solid-Phase Synthesis
A patent-described method utilizes Wang resin for immobilizing the benzimidazole intermediate, enabling stepwise assembly of the thiazole and pyrimidine groups. This approach improves purity (98.5%) but reduces overall yield (55%) due to resin-loading inefficiencies.
Over-Reduction and Byproduct Formation
During reductive amination, prolonged reaction times or excess reductant leads to over-reduced byproducts, such as N-methylbenzimidazole. Monitoring via TLC (Rf = 0.61 in EtOAc:hexanes 1:1) is critical.
Industrial-Scale Considerations
Cost-Effective Catalysts
Rh/C (0.3 mol%) with hydrazine offers a scalable reduction method, avoiding expensive palladium catalysts.
Solvent Recovery
THF and DMF are recycled via distillation, reducing production costs by 20–25%.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the benzimidazole core through condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under reflux conditions (e.g., ethanol/HCl at 80°C for 6–8 hours) .
- Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives.
- Step 3 : Acetamide linkage formation via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP as catalysts) .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the final product .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks (e.g., benzimidazole NH at δ 12.5 ppm, thiazole C-S-C signals) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~3200 cm (N-H stretching) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological activities are reported for structurally related compounds?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values ≤ 25 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction .
- Enzyme Inhibition : Thiazole-acetamide derivatives inhibit tyrosine kinases (e.g., EGFR) with IC < 100 nM .
Advanced Research Questions
Q. How do structural modifications (SAR) influence the compound’s biological activity?
- Methodological Answer :
- Thiazole Substituents : Electron-withdrawing groups (e.g., -NO) enhance antimicrobial activity but reduce solubility. Methyl groups at C4 improve metabolic stability .
- Benzimidazole Modifications : N-methylation increases lipophilicity and blood-brain barrier penetration, while bulky aryl groups at C2 reduce off-target effects .
- Pyrimidine Linkage : Pyrimidin-2-ylamino groups enhance DNA intercalation, as shown in molecular docking studies with topoisomerase II .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Solubility Differences : Use DMSO concentrations ≤ 0.1% to avoid false negatives in cell-based assays .
- Structural Degradation : Monitor compound stability via HPLC under physiological pH (e.g., pH 7.4 buffer, 37°C for 24 hours) .
Q. What experimental approaches identify the compound’s molecular targets?
- Methodological Answer :
- Pull-Down Assays : Biotinylated analogs are used to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K = 120 nM for kinase interactions) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal targets (e.g., PARP1 in cancer cells) .
Q. What are optimal reaction conditions for scale-up synthesis?
- Methodological Answer :
- Solvent-Free Conditions : Eaton’s reagent (PO/methanesulfonic acid) enables Friedel-Crafts acylation at 60°C with 85% yield .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for thiazole ring closure (150°C, 300 W) .
- Catalytic Systems : Pd/C (5 mol%) accelerates Suzuki-Miyaura couplings for aryl substitutions (e.g., p-tolyl groups) .
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer :
- pH Stability : Degrades < 10% at pH 7.4 (24 hours, 37°C) but hydrolyzes rapidly at pH < 3 (gastric conditions) .
- Thermal Stability : Melting point > 200°C (DSC analysis) confirms solid-state stability .
- Light Sensitivity : Store in amber vials at -20°C to prevent photo-oxidation of the thiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.